(RS)-AMPA monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

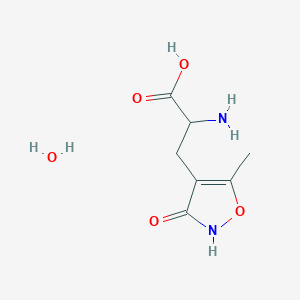

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4.H2O/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFISYNCCKQHIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(RS)-AMPA monohydrate chemical structure and properties

This technical guide provides a comprehensive overview of (RS)-AMPA monohydrate, a pivotal research tool in the field of neuroscience. It is intended for researchers, scientists, and professionals involved in drug development and neuropharmacological studies. This document details the chemical structure, physicochemical properties, and biological activity of this compound, along with experimental protocols and signaling pathway diagrams.

Chemical Structure and Properties

(RS)-AMPA, or (±)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a synthetic glutamate (B1630785) analog. The "RS" designation indicates that it is a racemic mixture of its (R) and (S) enantiomers. The biologically active form is the (S)-enantiomer.[1][2] The monohydrate form incorporates one molecule of water per molecule of AMPA.

Chemical Structure:

Physicochemical Properties of (RS)-AMPA:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₄ | [1][3] |

| Molecular Weight | 186.17 g/mol | [1][3] |

| CAS Number | 77521-29-0 | [1][3][4] |

| Appearance | Solid | [2] |

| Purity | ≥99% (HPLC) | [3] |

| Solubility | Soluble to 10 mM in water with gentle warming. | [2][3] |

| Storage | Store at room temperature. | [3] |

| InChI Key | UUDAMDVQRQNNHZ-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(CC(N)C(O)=O)C(O)=NO1 | [3] |

Biological Activity and Mechanism of Action

(RS)-AMPA is a potent and selective agonist for the AMPA receptor (AMPAR), a subtype of ionotropic glutamate receptors in the central nervous system.[3][4][5][6] AMPA receptors mediate the majority of fast excitatory synaptic transmission in the brain. Unlike the endogenous ligand glutamate, (RS)-AMPA is highly selective for AMPA receptors and does not significantly interact with kainate or NMDA receptors.[4][5][6] This selectivity makes it an invaluable tool for isolating and studying AMPA receptor function.

Upon binding to the AMPA receptor, (RS)-AMPA induces a conformational change that opens the receptor's ion channel, leading to an influx of sodium ions and, in some cases, calcium ions, into the neuron. This influx of positive ions causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).[5] The magnitude of this depolarization is dose-dependent.[4][5]

Signaling Pathway of AMPA Receptor Activation:

The following diagram illustrates the canonical signaling pathway initiated by the binding of an agonist like (RS)-AMPA to the AMPA receptor.

References

- 1. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (RS)-AMPA | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

(RS)-AMPA Monohydrate: A Technical Guide to its Function in Excitatory Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-AMPA monohydrate is a potent and selective synthetic agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system (CNS). As a glutamate (B1630785) analogue, it selectively activates AMPA receptors without significantly interacting with kainate or N-methyl-D-aspartate (NMDA) receptors.[1] This selectivity makes this compound an invaluable tool for elucidating the physiological and pathological roles of AMPA receptors, particularly in the context of synaptic plasticity, learning, and memory. This technical guide provides an in-depth overview of the function of this compound, including its pharmacological properties, its role in signaling pathways, and detailed protocols for its application in key experimental paradigms.

Data Presentation

The following tables summarize the quantitative data for (RS)-AMPA, providing insights into its potency and binding affinity. It is important to note that (RS)-AMPA is a racemic mixture, and the (S)-enantiomer is the active form.

| Parameter | Value | Species | Tissue/Cell Type | Assay Conditions | Reference |

| EC50 | 11 µM | Rat | CA1 Pyramidal Neurons | Whole-cell patch clamp | [2] |

| 17 µM | Rat | Cultured Cortical Neurons | Electrophysiological recordings | [3] | |

| 11 µM | Rat | Cultured Spinal Cord Neurons | Electrophysiological recordings | [3] | |

| 3.5 µM ((S)-AMPA) | Rat | Cortical Slices | Electrophysiological recordings | [4] | |

| IC50 | 0.04 µM ((S)-AMPA) | Rat | Brain Membranes | [3H]AMPA binding | [4] |

| 1.8 µM (Thio-AMPA) | Rat | Brain Membranes | [3H]AMPA binding | [4] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

Activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events that are fundamental to synaptic plasticity. The initial influx of sodium ions leads to depolarization of the postsynaptic membrane. This depolarization can relieve the magnesium block of NMDA receptors, allowing for calcium influx and the activation of downstream signaling molecules such as Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase A (PKA).[5][6][7][[“]] These kinases play crucial roles in the trafficking and phosphorylation of AMPA receptors, ultimately modulating synaptic strength.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording AMPA receptor-mediated currents in cultured neurons or acute brain slices.

Materials:

-

This compound stock solution (10 mM in water)

-

Artificial cerebrospinal fluid (aCSF) or external bath solution

-

Internal pipette solution

-

Patch pipettes (3-7 MΩ)

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

Procedure:

-

Prepare cultured neurons or acute brain slices and place them in the recording chamber perfused with aCSF.

-

Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.

-

Under visual guidance, approach a neuron with the micropipette and form a gigaseal.

-

Rupture the membrane to obtain the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV to -70 mV.

-

Apply this compound at various concentrations (e.g., 1-100 µM) to the bath or locally via a puff pipette to evoke inward currents.[2]

-

Record the currents using the amplifier and acquisition software.

-

To isolate AMPA receptor-mediated currents, other synaptic inputs can be blocked using antagonists for NMDA receptors (e.g., AP5) and GABAA receptors (e.g., bicuculline).

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound to AMPA receptors in brain tissue homogenates.

Materials:

-

[3H]-(S)-AMPA (radioligand)

-

This compound (unlabeled competitor)

-

Brain tissue (e.g., cortex, hippocampus)

-

Homogenization buffer

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a membrane fraction from the brain tissue by homogenization and centrifugation.

-

Resuspend the membrane pellet in the assay buffer.

-

In a series of tubes, add a fixed concentration of [3H]-(S)-AMPA.

-

Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC50 of (RS)-AMPA and calculate the Ki value.

Calcium Imaging

This protocol is for visualizing changes in intracellular calcium concentration in response to this compound application in cultured neurons.

Materials:

-

This compound stock solution

-

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Cultured neurons on coverslips

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution)

-

Fluorescence microscope with an appropriate filter set and camera

Procedure:

-

Load the cultured neurons with a calcium indicator dye by incubating them in a solution containing the dye.

-

Wash the cells to remove excess dye.

-

Place the coverslip in an imaging chamber on the microscope stage and perfuse with imaging buffer.

-

Acquire a baseline fluorescence signal.

-

Apply this compound to the bath.

-

Continuously record the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

To ensure the observed calcium influx is through AMPA receptors, experiments can be repeated in the presence of AMPA receptor antagonists (e.g., NBQX) or in a calcium-free external solution.

Long-Term Potentiation (LTP) Induction

This protocol describes a general method for inducing LTP in hippocampal slices using high-frequency stimulation (HFS) in the presence of this compound to study its effects on synaptic plasticity.

Materials:

-

This compound

-

Hippocampal slices

-

aCSF

-

Stimulating and recording electrodes

-

Electrophysiology setup

Procedure:

-

Prepare hippocampal slices and allow them to recover in an interface or submerged chamber with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second). (RS)-AMPA can be applied before or during the HFS to modulate the induction or expression of LTP.

-

Continue to record fEPSPs at the baseline frequency for at least 60 minutes post-HFS.

-

A sustained increase in the fEPSP slope or amplitude indicates the successful induction of LTP.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the multifaceted roles of AMPA receptors in excitatory neurotransmission. Its selectivity allows for the precise dissection of AMPA receptor function in complex neuronal circuits. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of synaptic function, plasticity, and the development of novel therapeutics for neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]

- 3. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKA phosphorylation of AMPA receptor subunits controls synaptic trafficking underlying plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Long-Term Potentiation: From CaMKII to AMPA Receptor Trafficking | Annual Reviews [annualreviews.org]

- 8. consensus.app [consensus.app]

(RS)-AMPA Monohydrate vs. Endogenous Glutamate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (RS)-AMPA monohydrate, a synthetic agonist, and endogenous glutamate (B1630785), the principal excitatory neurotransmitter in the mammalian central nervous system. Both ligands act on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast synaptic transmission, but exhibit distinct pharmacological and kinetic profiles. Understanding these differences is crucial for designing and interpreting experiments in neuroscience and for the development of novel therapeutics targeting the glutamatergic system.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), activating several types of ionotropic and metabotropic receptors.[1] Among the ionotropic receptors, the AMPA receptor (AMPAR) is responsible for the majority of fast excitatory neurotransmission.[2][3] Its activation by glutamate leads to a rapid influx of sodium ions, depolarizing the postsynaptic membrane and propagating neuronal signals. This process is fundamental to synaptic plasticity, the cellular basis for learning and memory.[4]

(RS)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a potent and selective synthetic agonist that was instrumental in defining this class of glutamate receptors, which now bear its name. While both glutamate and AMPA are considered full agonists at the AMPAR, they induce distinct conformational changes in the receptor, leading to significant differences in binding affinity, channel gating kinetics, and desensitization profiles. These differences make (RS)-AMPA a powerful pharmacological tool to probe AMPAR function in a manner distinct from its natural ligand.

Comparative Pharmacodynamics

The interaction of an agonist with a receptor is characterized by its binding affinity (how tightly it binds), potency (the concentration required to elicit a response), and the kinetics of the response (activation, deactivation, and desensitization).

Binding Affinity and Potency

While both glutamate and AMPA are full agonists, studies have shown that their potencies can differ. The potency of an agonist, often measured as the half-maximal effective concentration (EC50), can be influenced by the specific subunit composition of the AMPA receptor tetramer (composed of GluA1-4 subunits) and the presence of auxiliary proteins like transmembrane AMPA receptor regulatory proteins (TARPs).[2][5]

Radioligand binding assays are used to determine the binding affinity (Kd or Ki) of ligands. These studies have revealed that AMPA receptors can exist in high- and low-affinity states.[6] Recombinantly expressed receptors often show high affinity, while native brain receptors are predominantly of the low-affinity type.[6]

Table 1: Comparative Quantitative Data for Glutamate and (RS)-AMPA at AMPA Receptors

| Parameter | Endogenous Glutamate | (RS)-AMPA | Receptor Type / Conditions | Reference |

| Potency (EC50) | ~1200 µM (Function-to-binding ratio) | ~5000 µM (Function-to-binding ratio) | Wildtype GluA3 | [7] |

| Potency (EC50) | 1-18 µM (Equilibrium desensitization) | N/A | Homomeric GluR1-4 | [6] |

| Binding Affinity (Ki) | ~30 µM (Low-affinity) | N/A | Brain receptors | [6] |

| Binding Affinity (Ki) | 0.5-2 µM (High-affinity) | N/A | Recombinant GluR1-4 | [6] |

Note: Direct comparative Ki values for (RS)-AMPA under identical conditions are less commonly reported as it is often the radioligand itself. Values can vary significantly based on experimental conditions, receptor subunit composition, and the presence of modulators.

Receptor Kinetics

The most striking differences between glutamate and AMPA lie in the kinetics of the currents they evoke. These kinetics are critical for shaping the synaptic response.

-

Activation: This is the process of the channel opening upon agonist binding. AMPA receptors activate on a sub-millisecond timescale in response to glutamate.

-

Deactivation: This refers to the channel closing upon removal of the agonist. The rate of deactivation is strongly dependent on the agonist. Currents activated by more potent agonists, like AMPA, tend to have slower deactivation time constants compared to glutamate.[8]

-

Desensitization: In the continued presence of an agonist, AMPA receptors enter a closed, desensitized state where they are refractory to opening.[9] This process is rapid and extensive for glutamate.[10] Interestingly, while the rates of entry into desensitization are often similar for different full agonists, the recovery from desensitization varies substantially. Recovery is fastest for glutamate and slower for more potent agonists like AMPA.[8]

Table 2: Comparative Receptor Kinetics for Glutamate and (RS)-AMPA

| Kinetic Parameter | Endogenous Glutamate | (RS)-AMPA | General Observation | Reference |

| Deactivation | Faster | Slower | Deactivation slows with increasing agonist potency. | [8] |

| Desensitization Entry | Rapid (~ms) | Rapid (~ms) | Rate of entry is not significantly influenced by agonist potency. | [8] |

| Recovery from Desensitization | Fastest | Slower | Speed of recovery decreases with increasing agonist potency. | [8] |

Signaling Pathways

Activation of AMPA receptors by either glutamate or (RS)-AMPA initiates a canonical signaling cascade. The primary event is the influx of cations (predominantly Na+), leading to depolarization of the postsynaptic membrane. If the depolarization is sufficient, it can relieve the Mg2+ block of NMDA receptors, allowing Ca2+ influx and triggering downstream signaling cascades essential for synaptic plasticity, such as Long-Term Potentiation (LTP).[4] The Ca2+ influx activates enzymes like Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC), which phosphorylate AMPAR subunits (e.g., S831 on GluA1) and other proteins, leading to an increase in the number and conductance of synaptic AMPA receptors.[4]

Caption: AMPA receptor activation and downstream signaling cascade leading to LTP.

Experimental Protocols

Distinguishing the effects of (RS)-AMPA and glutamate relies on precise experimental methodologies, primarily radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay Protocol (Competition)

This assay measures the affinity of a test compound (e.g., glutamate) by its ability to compete with a radiolabeled ligand (e.g., [3H]AMPA) for binding to the receptor.[11][12]

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing AMPARs in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an assay buffer. Determine the protein concentration.[13]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]AMPA), and varying concentrations of the unlabeled competing compound (the "test" ligand, e.g., glutamate).[12][13]

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C or on ice) to allow the binding to reach equilibrium.[13]

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filter. The membranes and bound ligand are trapped on the filter.[13]

-

Detection: Wash the filters with ice-cold buffer to remove non-specific binding. Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13]

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This technique allows for the direct measurement of ion currents flowing through AMPA receptors in response to agonist application with high temporal resolution.[14][15]

Methodology:

-

Cell Preparation: Prepare acute brain slices or use cultured neurons/HEK cells expressing AMPARs. Place the preparation in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).[14]

-

Pipette & Giga-seal Formation: Fabricate a glass micropipette (filled with an internal solution) and, under visual control, carefully approach a target cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This provides electrical access to the entire cell.

-

Agonist Application: Use a fast perfusion system to apply a precise concentration of the agonist (glutamate or AMPA) for a defined duration (e.g., 1-100 ms).[10] This is critical for accurately measuring rapid kinetics like activation and desensitization.

-

Data Recording: Hold the cell at a specific voltage (e.g., -60 mV) and record the resulting ion currents using a specialized amplifier.

-

Data Analysis: Measure key parameters from the recorded current traces: peak amplitude, activation rate (rise time), deactivation rate (decay after brief pulse), and desensitization rate (decay during prolonged application).

Comparative Summary and Applications

The distinct properties of (RS)-AMPA and glutamate dictate their applications in research.

-

Endogenous Glutamate: As the natural neurotransmitter, glutamate is used to study the physiological response of AMPA receptors. Its rapid kinetics (fast deactivation, fast recovery from desensitization) are essential for maintaining the high fidelity of synaptic transmission.[8] Experiments using glutamate provide a baseline for understanding normal synaptic function.

-

This compound: As a synthetic tool, AMPA is invaluable for several reasons. Its slower deactivation and recovery kinetics can be used to isolate and study the desensitized state of the receptor in more detail.[8] Because it is not subject to uptake by glutamate transporters, it can provide a more stable and controlled agonist concentration in the synaptic cleft during experiments, which is useful for dose-response studies and pharmacological characterization.

Caption: Key distinguishing features of Glutamate and (RS)-AMPA.

Conclusion

While both this compound and endogenous glutamate serve as full agonists for the AMPA receptor, they are not interchangeable from a pharmacological or kinetic standpoint. Glutamate drives the fast, dynamic signaling required for normal brain function, characterized by rapid activation, deactivation, and recovery from desensitization. (RS)-AMPA, with its distinct kinetic signature—particularly slower deactivation and recovery—provides an essential tool for researchers to dissect the molecular mechanisms of AMPA receptor gating, pharmacology, and its role in synaptic plasticity. A thorough understanding of these differences is paramount for drug development professionals and scientists aiming to modulate glutamatergic neurotransmission.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Challenges for and current status of research into positive modulators of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 5. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss of an Electrostatic Contact Unique to AMPA Receptor Ligand-Binding Domain 2 Slows Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 15. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-AMPA Monohydrate: A Comprehensive Technical Guide for Neuroscientific Research

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate , commonly known as (RS)-AMPA monohydrate, is a pivotal pharmacological tool in the field of neuroscience. As a potent and selective agonist for the AMPA-type ionotropic glutamate (B1630785) receptors, it plays a crucial role in mimicking the effects of the endogenous neurotransmitter glutamate at these specific receptors. This guide provides an in-depth overview of its chemical properties, pharmacological actions, and experimental applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a racemic mixture containing both the active (S)-enantiomer and the inactive (R)-enantiomer. It is a synthetic compound that has become indispensable for the selective activation of AMPA receptors, thereby enabling the detailed study of their function in synaptic transmission and plasticity.

| Property | Value | Citation(s) |

| CAS Number | 76463-67-7 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₄ · H₂O | [4] |

| Molecular Weight | 204.19 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (up to 10 mM with gentle warming) | [5] |

Note: The molecular weight is calculated based on the anhydrous molecular weight of 186.17 g/mol plus the molecular weight of one water molecule (18.02 g/mol ).

Pharmacological Data

This compound is a selective agonist at AMPA receptors, with little to no activity at other glutamate receptor subtypes such as NMDA and kainate receptors. The following table summarizes key pharmacological data.

| Parameter | Value | Cell Type/Preparation | Citation(s) |

| EC₅₀ | 11 µM | Cultured rat spinal cord neurons | [6] |

| EC₅₀ | 17 µM | Cultured rat cortical neurons | [6] |

Signaling Pathways of AMPA Receptor Activation

Activation of AMPA receptors by this compound initiates a cascade of intracellular events that are fundamental to neuronal function. The primary and most well-understood pathway involves the influx of cations, leading to postsynaptic depolarization. However, AMPA receptors also engage in metabotropic-like signaling.

Canonical Ionotropic Signaling

The binding of (RS)-AMPA to the receptor triggers a conformational change that opens the ion channel, leading to a rapid influx of Na⁺ ions and, for certain subunit compositions, Ca²⁺ ions. This results in the depolarization of the postsynaptic membrane, a key event in excitatory postsynaptic potential (EPSP) generation.

Non-canonical Metabotropic Signaling

Recent evidence has shown that AMPA receptors can also initiate intracellular signaling cascades independent of their ion channel function. One such pathway involves the interaction with the Src-family tyrosine kinase, Lyn. This interaction leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene expression, such as that of brain-derived neurotrophic factor (BDNF).[1]

Experimental Protocols

Induction of Chemical Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes a method for inducing a form of synaptic plasticity known as chemical LTP in acute hippocampal slices using this compound.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Dissection tools

-

Vibratome

-

Incubation chamber

-

Recording chamber with perfusion system

-

Electrophysiology rig (amplifier, digitizer, stimulating and recording electrodes)

Methodology:

-

Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.

-

Obtain a baseline recording of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.

-

To induce chemical LTP, switch the perfusion to aCSF containing a high concentration of this compound (e.g., 50-100 µM) for a short duration (e.g., 1-2 minutes).

-

Wash out the this compound by perfusing with standard aCSF.

-

Continue to record fEPSPs for at least 30-60 minutes post-washout to observe the potentiation of the synaptic response.

Whole-Cell Patch-Clamp Recording of AMPA-Mediated Currents in Cultured Neurons

This protocol outlines the procedure for recording AMPA receptor-mediated currents from cultured neurons.

Materials:

-

This compound

-

Cultured neurons (e.g., cortical or hippocampal)

-

External recording solution

-

Internal patch pipette solution

-

Patch-clamp electrophysiology setup

Methodology:

-

Prepare a stock solution of this compound in water.

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Apply this compound at a known concentration (e.g., 10 µM) to the neuron using a fast-application system.

-

Record the inward current mediated by the activation of AMPA receptors.

-

Wash out the agonist and allow the cell to recover before subsequent applications.

Experimental Workflows

The following diagrams illustrate typical experimental workflows involving this compound.

Electrophysiological Characterization of AMPA Receptor Agonism

This workflow demonstrates the process of characterizing the effect of (RS)-AMPA on neuronal activity.

Investigating AMPA Receptor Trafficking in Synaptic Plasticity

This workflow illustrates an experiment designed to study the role of AMPA receptor trafficking in LTP, which can be induced by (RS)-AMPA.

References

- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 3. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-AMPA Monohydrate Enantiomers: A Technical Guide to Stereospecific Activity at the AMPA Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate, commonly known as (RS)-AMPA monohydrate, is a potent synthetic agonist for the AMPA-type ionotropic glutamate (B1630785) receptor. As a racemic mixture, its biological activity is almost exclusively attributed to one of its stereoisomers, the (S)-enantiomer. This technical guide provides an in-depth analysis of the enantiomers of (RS)-AMPA, detailing their distinct biological activities, the underlying signaling pathways, and comprehensive experimental protocols for their separation and characterization. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding and application in a research setting.

Introduction to (RS)-AMPA and its Enantiomers

The AMPA receptor (AMPAR) is a ligand-gated ion channel that mediates the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] Its activation by the endogenous neurotransmitter glutamate is fundamental to synaptic plasticity, learning, and memory.[1] (RS)-AMPA is a prototypical and defining agonist for this receptor class, used extensively in neuroscience research to probe AMPAR function.[2]

(RS)-AMPA is a chiral molecule and exists as a pair of enantiomers:

-

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((S)-AMPA or L-AMPA)

-

(R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((R)-AMPA or D-AMPA)

The glutamatergic system exhibits a high degree of stereospecificity. Consequently, the pharmacological activity of (RS)-AMPA is not divided equally between its enantiomers. The agonist activity resides almost entirely in the (S)-form, while the (R)-form is considered largely inactive.[3]

Quantitative Analysis of Enantiomeric Activity

The differential activity of the (S) and (R) enantiomers of AMPA has been quantified through various assays, including receptor binding and functional electrophysiological recordings. The (S)-enantiomer demonstrates significantly higher potency as both a binder and an activator of the AMPA receptor.

Table 1: Receptor Binding Affinity of AMPA Enantiomers

| Compound | Assay Description | IC50 (µM) | Reference |

| (S)-AMPA | Displacement of racemic [³H]AMPA from rat brain synaptic membranes | 0.6 | [3] |

| (R)-AMPA | Displacement of racemic [³H]AMPA from rat brain synaptic membranes | 4.8 | [3] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity.

Table 2: Functional Potency of AMPA Enantiomers and Racemate

| Compound | Assay Description | EC50 (µM) | Reference |

| (S)-AMPA | Functional activity on AMPA receptors | 3.5 | [4] |

| (RS)-AMPA | Electrophysiological recording in cultured rat spinal cord neurons | 11 | [5] |

| (RS)-AMPA | Electrophysiological recording in cultured rat cortical neurons | 17 | [5] |

EC50: Half-maximal effective concentration. A lower value indicates higher agonist potency.

Mechanism of Action and Signaling Pathways

(S)-AMPA binding to the ligand-binding domain of the AMPA receptor induces a conformational change that opens the associated ion channel. This allows the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺ (depending on the subunit composition), leading to depolarization of the postsynaptic membrane.

Caption: Canonical signaling pathway of AMPA receptor activation.

Beyond its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades. Stimulation of the receptor can lead to the activation of the Src-family tyrosine kinase Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene expression, such as that of brain-derived neurotrophic factor (BDNF).

Caption: AMPAR-mediated activation of the Lyn-MAPK signaling cascade.

Experimental Protocols

Separation of (RS)-AMPA Enantiomers

The separation of (S)-AMPA and (R)-AMPA from the racemic mixture is crucial for studying their individual properties. While chiral High-Performance Liquid Chromatography (HPLC) is a common method for enantiomeric separation, enzymatic resolution offers a highly specific alternative.[6][7]

Protocol: Enzymatic Resolution of (RS)-AMPA [3]

This protocol is based on the kinetic resolution of the N-acetylated 3-methoxy derivative of (RS)-AMPA using immobilized aminoacylase (B1246476). The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer ((S)-form), allowing for its separation from the unreacted D-enantiomer ((R)-form).

-

Synthesis of Precursor: Synthesize the N-acetylated 3-methoxy derivative of (RS)-AMPA.

-

Immobilization of Enzyme: Prepare a column or reactor with immobilized aminoacylase.

-

Enzymatic Reaction:

-

Dissolve the racemic N-acetylated precursor in an appropriate aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

Pass the solution through the immobilized aminoacylase column at a controlled flow rate and temperature (e.g., 37°C).

-

The aminoacylase will selectively deacetylate the (S)-enantiomer to yield free (S)-AMPA. The (R)-N-acetyl-AMPA derivative will pass through unreacted.

-

-

Separation:

-

Collect the eluate from the column.

-

Separate the free (S)-AMPA from the N-acetylated (R)-AMPA using standard chromatographic techniques (e.g., ion-exchange chromatography) based on their different chemical properties (charge and polarity).

-

-

Hydrolysis of (R)-enantiomer: The recovered N-acetyl-(R)-AMPA can be chemically hydrolyzed (e.g., using acid) to yield the pure (R)-AMPA enantiomer.

-

Purification and Verification: Purify both enantiomers (e.g., by recrystallization) and verify their enantiomeric purity using chiral HPLC or polarimetry.

Functional Activity Assays

Protocol: Whole-Cell Patch-Clamp Electrophysiology [8][9]

This technique directly measures the ion flow through AMPA receptors in response to agonist application, providing a highly sensitive and quantitative measure of receptor function.

-

Cell Preparation: Culture neurons or a cell line expressing AMPA receptors (e.g., HEK293 cells) on glass coverslips.

-

Solution Preparation:

-

External/Bath Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal/Pipette Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP, 2 ATP-Mg, and 40 HEPES. Adjust pH to ~7.2 with KOH and osmolarity to ~270 mOsm/L.

-

-

Recording:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with the internal solution.

-

Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Apply a brief pulse of stronger suction to rupture the cell membrane, achieving the "whole-cell" configuration.

-

Clamp the cell's membrane potential at a holding potential of -60 mV or -70 mV.

-

-

Data Acquisition:

-

Apply (S)-AMPA or (R)-AMPA at various concentrations to the cell using a perfusion system.

-

Record the resulting inward currents using a patch-clamp amplifier. The amplitude of the current corresponds to the level of AMPA receptor activation.

-

Construct a dose-response curve by plotting current amplitude against agonist concentration to determine the EC₅₀ value.

-

Protocol: Calcium Influx Assay using Fluo-4 AM [10][11][12]

This high-throughput method measures the increase in intracellular calcium that occurs upon activation of calcium-permeable AMPA receptors.

Caption: General workflow for a Fluo-4 based calcium influx assay.

-

Cell Plating: Seed cells expressing calcium-permeable AMPA receptors (e.g., those lacking the edited GluA2 subunit) in a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells/well. Allow them to adhere overnight.

-

Dye-Loading Solution Preparation: Prepare a Fluo-4 AM dye-loading solution. A typical solution contains 2-4 µM Fluo-4 AM and a dispersing agent like Pluronic F-127 in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Cell Loading: Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM dye-loading solution to each well. Incubate for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.

-

Washing: Gently wash the cells twice with fresh buffer to remove extracellular dye. Leave a final volume of 100 µL of buffer in each well.

-

Measurement: Place the plate in a fluorescence microplate reader equipped with injectors.

-

Measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

-

Inject the AMPA enantiomer solutions at various concentrations.

-

Immediately begin kinetic measurement of fluorescence intensity for several minutes. The increase in fluorescence corresponds to intracellular calcium mobilization.

-

-

Data Analysis: Calculate the change in fluorescence over baseline for each concentration and plot a dose-response curve to determine the EC₅₀.

Conclusion

The biological activity of this compound is stereospecific, with the (S)-enantiomer acting as a potent agonist and the (R)-enantiomer being largely inactive. This distinction is critical for the precise use of these compounds in research. Understanding the quantitative differences in their activity, the signaling pathways they modulate, and the experimental methods used to characterize them is essential for professionals in neuroscience and drug development. The protocols and data provided in this guide serve as a comprehensive resource for investigating the function and pharmacology of the AMPA receptor system.

Caption: Logical relationship of (RS)-AMPA enantiomers and activity.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. Enantiomer Separations | Separation Science [sepscience.com]

- 3. Enzymic resolution and binding to rat brain membranes of the glutamic acid agonist alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-AMPA | AMPA Receptors | Tocris Bioscience [tocris.com]

- 5. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 10. content.abcam.com [content.abcam.com]

- 11. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

(RS)-AMPA Monohydrate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for (RS)-AMPA monohydrate, a potent and selective agonist for the AMPA subtype of ionotropic glutamate (B1630785) receptors. Given its neuroexcitatory properties, strict adherence to safety protocols is paramount to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the known hazards, recommended handling procedures, personal protective equipment, first aid measures, and disposal guidelines. It also includes a detailed experimental protocol for a typical in-vitro cell-based assay and visualizations of key safety and biological pathways.

Hazard Identification and Safety Data

This compound is a glutamate analog that acts as a potent excitatory neurotransmitter agonist. While some supplier safety data sheets (SDS) may indicate minimal hazards, the pharmacological nature of this compound as a neuroexcitatory agent necessitates a cautious approach. Overstimulation of AMPA receptors can lead to excitotoxicity, a process that can damage or kill nerve cells. Therefore, it should be handled as a potentially hazardous substance.

Quantitative and Qualitative Safety Data Summary

| Parameter | Data | Source / Comments |

| GHS Hazard Classification | Not uniformly classified. Should be handled as a neurotoxic agent. | Conflicting information from suppliers. Prudent practice dictates treating it with caution. |

| Signal Word | Not uniformly assigned. | |

| Hazard Statements | Not uniformly assigned. Potential for neurotoxicity. | Based on its mechanism of action. |

| Precautionary Statements | Not uniformly assigned. Avoid contact with skin and eyes. Avoid inhalation of dust. | General best practices for handling potent chemical compounds. |

| LD50 (Oral, Dermal, Inhalation) | Data not available. | This information is not readily available in public sources. Assume high potency and low LD50. |

| Permissible Exposure Limit (PEL) | Not established. | |

| Personal Protective Equipment (PPE) | See Section 2 for detailed recommendations. | |

| First Aid Measures | See Section 3 for detailed recommendations. | |

| Physical State | Solid | |

| Solubility | Soluble in water with gentle warming. | |

| Storage | Store at room temperature. For stock solutions, store at -20°C for up to one month or -80°C for up to six months. | Protect from light and store under nitrogen for long-term solution storage. |

Personal Protective Equipment (PPE) and Handling

Due to the potent neuroactive nature of this compound, stringent handling procedures and appropriate PPE are mandatory to prevent accidental exposure.

Engineering Controls:

-

All work with the solid compound or concentrated stock solutions should be conducted in a certified chemical fume hood or a powder containment hood to avoid inhalation of dust particles.

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a full-face shield are required.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially when handling the solid compound or concentrated solutions.

-

Body Protection: A lab coat must be worn at all times. Consider a disposable gown for procedures with a higher risk of contamination.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures:

-

Avoid creating dust when handling the solid material.

-

Use dedicated spatulas and weighing papers.

-

Prepare solutions in a fume hood.

-

Thoroughly clean all surfaces and equipment after use.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, gently cover with an absorbent material, such as vermiculite (B1170534) or sand.

-

Carefully sweep up the absorbed material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable decontamination solution (e.g., a mild detergent and water), followed by a rinse with water.

Disposal

All waste containing this compound should be treated as hazardous chemical waste.

-

Collect all solid waste (e.g., contaminated weighing papers, pipette tips, gloves) in a designated, labeled hazardous waste container.

-

Collect all liquid waste in a separate, labeled hazardous waste container.

-

Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Protocol: In-Vitro Cell-Based Assay

This protocol outlines the steps for a typical in-vitro experiment to assess the effect of this compound on cultured neuronal cells, with an emphasis on safe handling.

Materials:

-

This compound

-

Cultured neuronal cells (e.g., primary cortical neurons or a suitable cell line)

-

Cell culture medium and supplements

-

Sterile, nuclease-free water or appropriate buffer for stock solution

-

Personal Protective Equipment (as outlined in Section 2)

-

Chemical fume hood

-

Biological safety cabinet

-

Assay-specific reagents (e.g., viability dyes, calcium indicators)

Procedure:

-

Preparation of Stock Solution (in a chemical fume hood): a. Don all required PPE (lab coat, double gloves, safety goggles). b. Weigh the desired amount of this compound powder using a calibrated microbalance inside the fume hood. Use a dedicated spatula and weighing paper. c. Carefully transfer the powder to a sterile conical tube. d. Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mM). e. Gently warm and vortex to dissolve completely. f. Filter-sterilize the stock solution through a 0.22 µm syringe filter. g. Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

-

Cell Treatment (in a biological safety cabinet): a. Culture neuronal cells to the desired confluency in multi-well plates. b. On the day of the experiment, thaw an aliquot of the this compound stock solution. c. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired experimental concentrations. d. Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound. e. Incubate the cells for the desired time period (e.g., 24 hours) in a cell culture incubator.

-

Assay Measurement: a. Following incubation, perform the desired assay (e.g., cell viability assay, calcium imaging) according to the manufacturer's instructions.

-

Decontamination and Waste Disposal: a. Aspirate all medium containing this compound and collect it in a designated liquid hazardous waste container. b. Treat all contaminated plasticware (pipette tips, plates) as solid hazardous waste. c. Wipe down the work area in the biological safety cabinet with a suitable disinfectant. d. Dispose of all waste according to institutional guidelines.

Visualizations

Safe Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound.

AMPA Receptor-Mediated Excitotoxicity Signaling Pathway

Caption: Simplified signaling pathway of AMPA receptor-mediated excitotoxicity.

(RS)-AMPA monohydrate supplier and purchasing information

This guide provides an in-depth overview of (RS)-AMPA monohydrate, a pivotal tool for researchers, scientists, and drug development professionals investigating excitatory neurotransmission. This document covers supplier and purchasing information, detailed experimental protocols for its application, and a summary of the core signaling pathways it modulates.

Introduction to this compound

This compound, a racemic mixture of the potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a synthetic analog of the excitatory neurotransmitter glutamate (B1630785). It is a highly selective agonist for the AMPA receptor, a key ionotropic glutamate receptor responsible for the majority of fast excitatory synaptic transmission in the central nervous system. Its ability to specifically activate AMPA receptors without significantly interacting with kainate or NMDA receptors makes it an invaluable pharmacological tool for dissecting the roles of these receptors in neuronal function, synaptic plasticity, and various neurological disorders.

Supplier and Purchasing Information

For researchers looking to procure this compound, a variety of reputable chemical suppliers offer this compound for research purposes. The following table summarizes key purchasing and technical information from several suppliers to facilitate easy comparison.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | CAS Number | Molecular Formula | Molecular Weight | Solubility | Storage |

| MedChemExpress | HY-100815D | 99.90% | 1 mg, 5 mg, 10 mg | $194 (1mg), $485 (5mg), $775 (10mg) | 76463-67-7 | C₇H₁₂N₂O₅ | 204.18 | Water | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). |

| Cayman Chemical | 14571 | ≥95% | 5 mg, 10 mg, 50 mg | Contact for pricing | 76463-67-7 | C₇H₁₀N₂O₄ • H₂O | 204.2 | Water: ~10 mM | -20°C |

| R&D Systems (Tocris) | 0169 | ≥99% (HPLC) | 10 mg, 50 mg | Contact for pricing | 77521-29-0 | C₇H₁₀N₂O₄ | 186.17 | Water: to 10 mM with gentle warming | Store at RT |

| APExBIO | A8453 | >98% | 10 mg, 50 mg, 100 mg | Contact for pricing | 77521-29-0 | C₇H₁₀N₂O₄ | 186.17 | Water: 10 mg/mL | Dessicated at -20°C |

| MyBioSource | MBS5802976 | >98% | Inquire | Inquire | 77521-29-0 | C₇H₁₀N₂O₄ | 186.17 | Inquire | Inquire |

| Cambridge Bioscience | T6131 | >98% | 10 mg, 50 mg | Contact for pricing | 77521-29-0 | C₇H₁₀N₂O₄ | 186.17 | Soluble in Water | Room Temperature |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for common experimental applications of this compound.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

-

This compound powder

-

Sterile, deionized, or distilled water

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed. For a 10 mM stock solution, dissolve 2.04 mg of this compound (MW: 204.18 g/mol ) in 1 mL of water.

-

Dissolution: Add the calculated mass of this compound powder to a sterile tube. Add the appropriate volume of sterile water.

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary to achieve full dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is sufficient.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To record AMPA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)

-

This compound working solution (e.g., 10-100 µM in external solution)

-

Perfusion system

Procedure:

-

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish Whole-Cell Configuration: Approach a neuron with the patch pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

-

Baseline Recording: Clamp the cell at a holding potential of -70 mV and record baseline currents.

-

AMPA Application: Using a rapid perfusion system, apply the this compound working solution to the neuron for a defined duration (e.g., 1-2 seconds).

-

Data Acquisition: Record the inward current elicited by the AMPA application.

-

Washout: Wash the chamber with the external solution to return to baseline.

-

Data Analysis: Analyze the amplitude, kinetics, and desensitization of the AMPA-evoked currents.

In Vitro Calcium Imaging

Objective: To measure intracellular calcium influx following AMPA receptor activation in cultured neurons.

Materials:

-

Cultured neurons

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Imaging buffer (e.g., external solution used in electrophysiology)

-

This compound working solution (e.g., 10-100 µM in imaging buffer)

-

Fluorescence microscope with an appropriate filter set and a digital camera

-

Image analysis software

Procedure:

-

Dye Loading: Incubate the cultured neurons with the calcium indicator (e.g., 2-5 µM Fura-2 AM) in imaging buffer for 30-45 minutes at 37°C in the dark.

-

De-esterification: Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes at room temperature.

-

Baseline Imaging: Acquire baseline fluorescence images before stimulation.

-

AMPA Stimulation: Perfuse the cells with the this compound working solution.

-

Image Acquisition: Continuously acquire fluorescence images to monitor the change in intracellular calcium concentration, indicated by an increase in fluorescence intensity.

-

Washout: Perfuse with imaging buffer to return to baseline.

-

Data Analysis: Quantify the change in fluorescence intensity over time in individual cells or regions of interest.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involving this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for studying this compound effects.

Caption: Simplified AMPA receptor signaling pathway.

Conclusion

This compound remains an indispensable tool for neuroscience research. Its selectivity for the AMPA receptor allows for the precise investigation of excitatory synaptic transmission and plasticity. This guide provides a comprehensive resource for researchers, offering a starting point for sourcing the compound and detailed protocols for its application in key experimental paradigms. The provided diagrams offer a visual summary of the experimental process and the underlying signaling mechanisms, facilitating a deeper understanding of the role of AMPA receptors in neuronal function. As with any experimental work, it is crucial to consult the specific product datasheets and relevant literature to optimize protocols for your specific research needs.

Methodological & Application

Application Notes and Protocols for (RS)-AMPA Monohydrate in In Vitro Studies

These application notes provide detailed guidance for researchers, scientists, and drug development professionals on the use of (RS)-AMPA monohydrate, a potent and selective agonist for the AMPA subtype of ionotropic glutamate (B1630785) receptors, in various in vitro experimental settings.

This compound is a glutamate analog that selectively activates AMPA receptors without significantly affecting kainate or NMDA receptors.[1][2][3] This makes it an invaluable tool for investigating the physiological and pathological roles of AMPA receptor-mediated signaling in the central nervous system.

Data Presentation

The effective concentration of this compound in in vitro studies is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. The following table summarizes quantitative data from various studies to guide dose-selection.

| Concentration Range | Cell Type | Observed Effect | Reference |

| 10 µM (10⁻⁵ M) | Cultured rat spinal and brainstem neurons | Small depolarizations (3-7 mV) | [1][2] |

| 50 µM | Spinal motor neurons | Mitochondrial depolarization and ROS generation | [4] |

| 100 µM (10⁻⁴ M) | Cultured rat spinal and brainstem neurons | Significant depolarizations (4-33 mV), increased discharge rate | [1][2] |

| 100 µM | Purified retinal ganglion cells (RGCs) | Depolarization, increased intracellular calcium, 4.3-fold increase in p-CREB | [5] |

| 100 µM | Neurons for internalization assays | Stimulation for receptor internalization studies | [6] |

| 100 µM - 1 mM (10⁻³ M) | Cultured rat spinal and brainstem neurons | Dose-dependent depolarizations | [1][2] |

| 1 mM | HEK cells expressing GluA2 | Used in conjunction with antagonists for studying receptor kinetics | [7][8] |

Signaling Pathways and Experimental Visualization

To better understand the mechanisms of action and experimental design, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the concentration-dependent effects of this compound.

Experimental Protocols

The following are generalized protocols for key in vitro experiments using this compound. Researchers should optimize these protocols for their specific cell types and experimental systems.

Preparation of this compound Stock Solution

(RS)-AMPA is soluble in water up to 10 mM with gentle warming.[9]

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 1.86 mg of this compound (MW: 186.17 g/mol ) in 1 mL of sterile, purified water.

-

Warming: If necessary, gently warm the solution to facilitate dissolution.

-

Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to protect the solution from light and store it under nitrogen if possible.[1] For working solutions, it is advised to filter and sterilize with a 0.22 µm filter before use.[1]

Protocol 1: Induction of Neuronal Depolarization and Electrophysiological Recording

This protocol is designed to measure the electrophysiological response of cultured neurons to this compound application.

-

Cell Culture: Plate primary neurons (e.g., hippocampal, cortical, or spinal motor neurons) on coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

-

Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external recording solution (e.g., artificial cerebrospinal fluid).

-

Patch-Clamp: Obtain whole-cell patch-clamp recordings from healthy-appearing neurons.

-

Baseline Recording: Record baseline membrane potential and firing activity for 2-5 minutes.

-

AMPA Application: Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM, 100 µM, or 1 mM). Application of 10⁻⁵ M this compound typically produces small depolarizations, while 10⁻⁴ M results in more significant depolarizations.[1][2]

-

Data Acquisition: Record changes in membrane potential, holding current, and action potential firing during and after AMPA application.

-

Washout: Perfuse with the control external solution to wash out the drug and record recovery.

Protocol 2: Calcium Imaging of AMPA Receptor Activation

This protocol measures changes in intracellular calcium concentration following AMPA receptor stimulation.

-

Cell Culture: Culture purified retinal ganglion cells or other neurons of interest on glass-bottom dishes.[5]

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.

-

AMPA Stimulation: Add this compound to the imaging medium to a final concentration of 100 µM to stimulate the AMPA receptors.[5]

-

Image Acquisition: Continuously record fluorescence intensity changes over time. An increase in fluorescence indicates an influx of calcium.

-

Controls: In separate experiments, pre-incubate cells with an AMPA receptor antagonist like NBQX (20 µM) to confirm that the observed calcium influx is mediated by AMPA receptors.[5]

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol assesses the activation of downstream signaling pathways, such as CREB phosphorylation, following AMPA receptor stimulation.

-

Cell Culture and Treatment: Culture purified RGCs or other neuronal cells for approximately 7 days. Treat the cells with 100 µM this compound for a specified duration, such as 6 hours.[5]

-

Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-p-CREB).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., total CREB or beta-tubulin).[5]

-

Protocol 4: AMPA Receptor Internalization Assay

This protocol is used to study the trafficking and internalization of AMPA receptors following agonist stimulation.

-

Cell Labeling: Label live neurons with a primary antibody against an extracellular epitope of an AMPA receptor subunit (e.g., GluA1 or GluA2) for 15 minutes at 37°C.[6]

-

Stimulation: Wash the cells and then stimulate with 100 µM this compound for 2 minutes.[6]

-

Incubation: Incubate the cells in conditioned medium for an additional 8 minutes at 37°C to allow for receptor internalization.[6]

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Secondary Labeling:

-

Label the remaining surface receptors with a fluorescently labeled secondary antibody (e.g., Alexa 647).

-

Permeabilize the cells and label the internalized receptors with a different fluorescently labeled secondary antibody (e.g., Alexa 546).[6]

-

-

Imaging and Analysis:

-

Acquire fluorescence images of both surface and internalized receptors.

-

Calculate the internalization index as the ratio of the fluorescence of internal receptors to that of surface receptors.[6]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. AMPA Exposures Induce Mitochondrial Ca2+ Overload and ROS Generation in Spinal Motor Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. scribd.com [scribd.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

Application Notes and Protocols for (RS)-AMPA Monohydrate in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) monohydrate is a potent synthetic agonist for the AMPA receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system (CNS).[1][2] As an ionotropic glutamate (B1630785) receptor, the AMPA receptor is crucial for synaptic plasticity, the cellular mechanism underlying learning and memory.[1][3] The use of (RS)-AMPA in primary neuronal cultures provides a valuable in vitro model to investigate fundamental aspects of neuronal function, including synaptic transmission, plasticity, and excitotoxicity.[4][5] These application notes provide detailed protocols for utilizing (RS)-AMPA monohydrate to study its effects on primary neuronal cultures.

Mechanism of Action

(RS)-AMPA activates AMPA receptors, which are ligand-gated ion channels.[1] Upon binding of (RS)-AMPA, the receptor's ion channel opens, leading to an influx of sodium (Na+) ions and, depending on the subunit composition, calcium (Ca2+) ions into the neuron.[1][3][6] This influx of positive ions causes a rapid depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).[6] If the depolarization is sufficient to reach the neuron's threshold potential, it will fire an action potential, propagating the nerve impulse. The subunit composition of AMPA receptors, particularly the presence or absence of the GluA2 subunit, determines their permeability to calcium.[3] Receptors lacking the GluA2 subunit are permeable to Ca2+, and their overactivation can lead to excitotoxicity.[7]

Applications in Primary Neuronal Cultures

-

Studying Excitatory Neurotransmission: (RS)-AMPA is used to mimic the effects of the endogenous neurotransmitter glutamate, allowing for the controlled study of excitatory synaptic events.

-

Investigating Synaptic Plasticity: It is a critical tool for inducing chemical long-term potentiation (cLTP), a cellular correlate of learning and memory, by promoting the insertion of AMPA receptors into the postsynaptic membrane.[8][9][10]

-

Modeling Excitotoxicity: Excessive or prolonged application of (RS)-AMPA can lead to neuronal cell death, providing a model to study the mechanisms of excitotoxicity, which is implicated in various neurological disorders such as stroke and neurodegenerative diseases.[7][11][12]

Quantitative Data Summary

The following table summarizes typical concentrations and parameters for using this compound in primary neuronal cultures based on published literature.

| Parameter | Value | Application | Reference(s) |

| EC₅₀ | 11 - 17 µM | Electrophysiological responses in rat cortical and spinal cord neurons. | [13] |

| Working Concentration (Excitotoxicity) | 25 - 500 µM | Induction of excitotoxicity in primary cortical neurons. | [11][14] |

| Working Concentration (Synaptic Plasticity) | 10 - 100 µM | Induction of chemical LTP and calcium imaging. | [15][16] |

| Incubation Time (Excitotoxicity) | 30 minutes - 24 hours | Varies depending on the desired severity of the excitotoxic insult. | [11][14][17] |

| Incubation Time (Synaptic Plasticity) | 5 - 15 minutes | Short-term application to induce plastic changes. | [15] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, deionized water or appropriate buffer (e.g., PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, deionized water or buffer to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be required for higher concentrations.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Protocol 2: Induction of Excitotoxicity in Primary Neuronal Cultures

Materials:

-

Mature primary neuronal cultures (e.g., cortical or hippocampal neurons, >12 days in vitro)[11]

-

This compound stock solution

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Culture primary neurons on appropriate plates (e.g., 24-well or 96-well plates) to the desired density and maturity.[18]

-

Prepare the treatment medium by diluting the (RS)-AMPA stock solution to the final desired concentration (e.g., 100 µM) in pre-warmed culture medium.

-

Remove the existing culture medium from the wells.

-

Gently add the (RS)-AMPA-containing treatment medium to the wells.

-

Incubate the plates for the desired duration (e.g., 1 to 6 hours) at 37°C and 5% CO₂.[11][19]

-

After the incubation period, remove the treatment medium.

-

Wash the cells gently with pre-warmed PBS three times to remove any residual (RS)-AMPA.[19]

-

Add fresh, pre-warmed culture medium to the wells.

-

Return the plates to the incubator and assess cell viability at a later time point (e.g., 24 hours).[19]

Protocol 3: Assessment of Neuronal Viability using MTT Assay

Materials:

-

Treated and control primary neuronal cultures

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[19]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader capable of measuring absorbance at 550-590 nm[19]

Procedure:

-

Following the excitotoxicity protocol, at the desired time point (e.g., 24 hours post-treatment), add MTT solution to each well to a final concentration of 0.5 mg/mL.[19]

-